molecular formula C20H16F3NO2S B11342297 3-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

3-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

Cat. No.: B11342297
M. Wt: 391.4 g/mol
InChI Key: XGHMHROUNZYEOV-UHFFFAOYSA-N
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Description

3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE is a complex organic compound that features a benzamide core substituted with methoxy, thiophene, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, optimized for high yield and purity. The process would include steps for purification, such as recrystallization or chromatography, to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or amine.

Scientific Research Applications

3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the thiophene group can contribute to its electronic properties .

Comparison with Similar Compounds

Similar Compounds

    3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE: can be compared with other benzamide derivatives that have different substituents, such as:

Uniqueness

The presence of the trifluoromethyl group in 3-METHOXY-N-[(THIOPHEN-2-YL)METHYL]-N-[3-(TRIFLUOROMETHYL)PHENYL]BENZAMIDE makes it unique compared to other benzamide derivatives. This group can significantly influence the compound’s chemical and biological properties, such as increasing its lipophilicity and enhancing its ability to cross biological membranes .

Properties

Molecular Formula

C20H16F3NO2S

Molecular Weight

391.4 g/mol

IUPAC Name

3-methoxy-N-(thiophen-2-ylmethyl)-N-[3-(trifluoromethyl)phenyl]benzamide

InChI

InChI=1S/C20H16F3NO2S/c1-26-17-8-2-5-14(11-17)19(25)24(13-18-9-4-10-27-18)16-7-3-6-15(12-16)20(21,22)23/h2-12H,13H2,1H3

InChI Key

XGHMHROUNZYEOV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)N(CC2=CC=CS2)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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